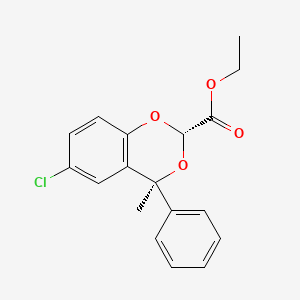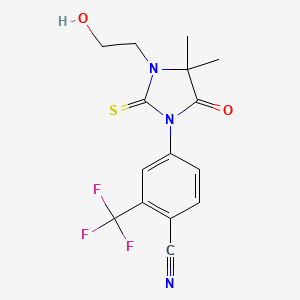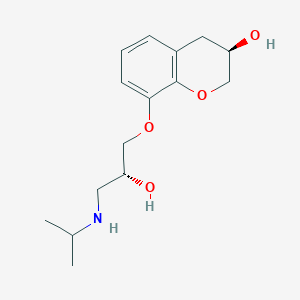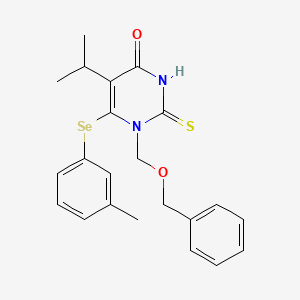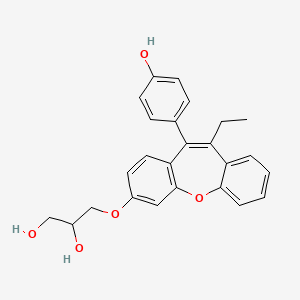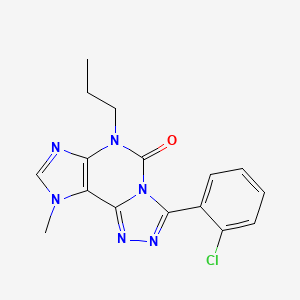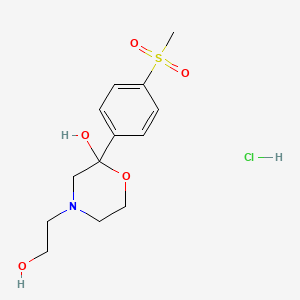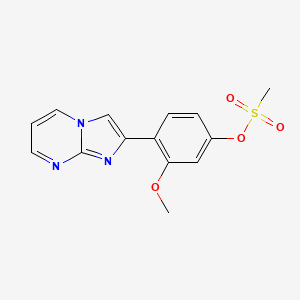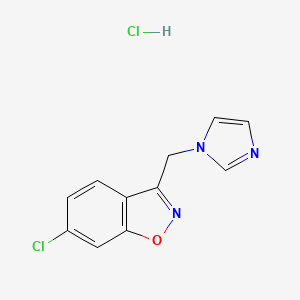
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-苯并异恶唑-6-氯-3-(1H-咪唑-1-基甲基)-,单盐酸盐是一种具有独特结构和特性的化学化合物。它是由苯并异恶唑衍生而来,苯并异恶唑是一种含有苯环和异恶唑环的杂环化合物。
准备方法
合成路线和反应条件
1,2-苯并异恶唑-6-氯-3-(1H-咪唑-1-基甲基)-,单盐酸盐的合成通常包括以下步骤:
苯并异恶唑核心形成: 苯并异恶唑核心是通过邻硝基苯乙腈与羟胺的环化反应合成的。
氯化: 然后使用亚硫酰氯或五氯化磷对苯并异恶唑核心进行氯化,在6位引入氯原子。
咪唑甲基取代: 将氯化的苯并异恶唑与咪唑在碳酸钾等碱的存在下反应,在3位引入咪唑甲基。
单盐酸盐形成: 将产物用盐酸处理得到最终化合物,形成单盐酸盐。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以获得更高的产率和纯度,并在受控环境中进行,以确保安全和效率。
化学反应分析
反应类型
1,2-苯并异恶唑-6-氯-3-(1H-咪唑-1-基甲基)-,单盐酸盐会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 氯原子可以用胺或硫醇等其他亲核试剂进行取代。
常用试剂和条件
氧化: 酸性或中性条件下使用高锰酸钾。
还原: 甲醇或乙醇中使用硼氢化钠。
取代: 在三乙胺等碱的存在下使用胺等亲核试剂。
主要产物
氧化: 形成含有额外的含氧官能团的氧化衍生物。
还原: 形成氢化官能团的还原衍生物。
取代: 形成取代衍生物,新的官能团取代氯原子。
科学研究应用
1,2-苯并异恶唑-6-氯-3-(1H-咪唑-1-基甲基)-,单盐酸盐在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗真菌特性。
医学: 研究其潜在的治疗作用,特别是在神经系统疾病的治疗中。
工业: 用于开发新材料和化学工艺。
作用机制
1,2-苯并异恶唑-6-氯-3-(1H-咪唑-1-基甲基)-,单盐酸盐的作用机制涉及其与特定分子靶标的相互作用。咪唑环可以与金属离子结合,影响酶的活性以及生化途径。氯原子可以参与亲电反应,影响化合物的反应性和与其他分子的相互作用。
相似化合物的比较
类似化合物
1,2-苯并异恶唑: 没有氯原子和咪唑甲基的母体化合物。
6-氯-1,2-苯并异恶唑: 缺少咪唑甲基。
3-(1H-咪唑-1-基甲基)-1,2-苯并异恶唑: 缺少氯原子。
独特性
1,2-苯并异恶唑-6-氯-3-(1H-咪唑-1-基甲基)-,单盐酸盐的独特之处在于同时存在氯原子和咪唑甲基,赋予其独特的化学反应性和潜在应用。这些官能团的结合增强了其在各种科学和工业应用中的多功能性和有效性。
属性
CAS 编号 |
121929-34-8 |
|---|---|
分子式 |
C11H9Cl2N3O |
分子量 |
270.11 g/mol |
IUPAC 名称 |
6-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C11H8ClN3O.ClH/c12-8-1-2-9-10(14-16-11(9)5-8)6-15-4-3-13-7-15;/h1-5,7H,6H2;1H |
InChI 键 |
RLLZWLWHICFTHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)ON=C2CN3C=CN=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


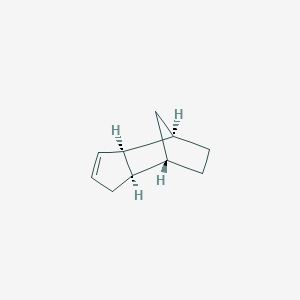
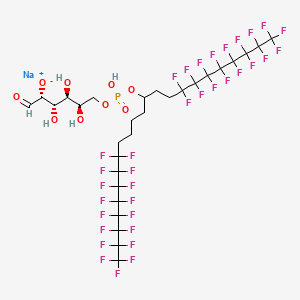
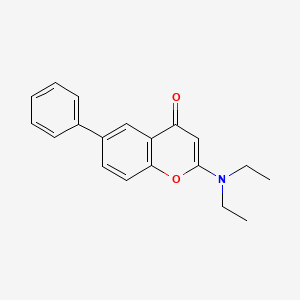
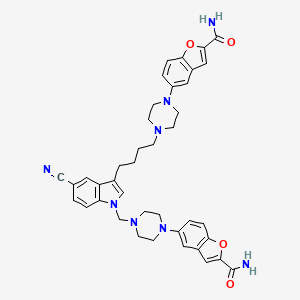
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
